molecular formula C16H14N4O6S2 B2748287 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide CAS No. 946323-38-2

2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide

Cat. No.: B2748287
CAS No.: 946323-38-2
M. Wt: 422.43
InChI Key: JSMHWMOHLSFCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiadiazine core (a six-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom) modified with a 1,1-dioxido (sulfone) group at position 7. A sulfonylacetyl moiety bridges the benzothiadiazine system to a 2-aminobenzamide group.

Properties

IUPAC Name

2-[[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O6S2/c17-16(22)11-3-1-2-4-12(11)20-15(21)8-27(23,24)10-5-6-13-14(7-10)28(25,26)19-9-18-13/h1-7,9H,8H2,(H2,17,22)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMHWMOHLSFCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Structural Formula

The molecular formula of the compound is C15H19N3O5S2C_{15}H_{19}N_{3}O_{5}S_{2}, with a molecular weight of approximately 367.46 g/mol. The compound features a benzothiadiazine ring system, which is known for its biological activity.

Physical Properties

  • Melting Point : Not specified in the available literature.
  • Solubility : Generally low solubility in water, typical for many benzothiadiazine derivatives.
  • Stability : The compound is stable under standard laboratory conditions but may require specific handling due to its reactive sulfonyl group.

Pharmacological Applications

The primary applications of this compound lie in its potential as a pharmaceutical agent:

  • Antihypertensive Effects : Compounds within the benzothiadiazine class have been studied for their ability to lower blood pressure by acting as diuretics. The sulfonamide group enhances their efficacy by promoting sodium excretion.
  • Antimicrobial Activity : Research has indicated that derivatives of benzothiadiazines exhibit antimicrobial properties, making them candidates for the development of new antibiotics.
  • Anti-inflammatory Properties : Some studies suggest that this compound may possess anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis.

Research and Development

  • Drug Design : The unique structural characteristics of 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide make it a valuable scaffold in medicinal chemistry for designing new drugs targeting various diseases.
  • Biological Studies : Ongoing research aims to elucidate the mechanisms of action of this compound and its derivatives in biological systems, focusing on their interaction with specific receptors and enzymes.

Case Study 1: Antihypertensive Activity

A study published in the Journal of Medicinal Chemistry explored the antihypertensive effects of various benzothiadiazine derivatives. The results indicated that compounds similar to this compound significantly reduced blood pressure in hypertensive animal models. This study supports the potential use of such compounds in treating hypertension.

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory investigated the antimicrobial properties of benzothiadiazine derivatives against several bacterial strains. The findings revealed that certain modifications to the benzothiadiazine structure enhanced antimicrobial activity, suggesting that compounds like this compound could be developed into effective antibiotics.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Sulfonamide Derivatives ()

The 2014 Molecules study synthesizes benzenesulfonamide derivatives (e.g., N-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines and phthalazinone-linked sulfonamides). Key differences include:

  • Core Heterocycle : The target compound uses a benzothiadiazine ring, whereas –2 compounds feature substituted benzene rings. Benzothiadiazine’s electron-deficient nature (due to sulfone and nitrogen atoms) may enhance binding to polar enzyme active sites compared to simpler benzenesulfonamides.
  • Synthesis Conditions : Both the target compound and –2 derivatives likely employ reflux in acetic acid or dioxane for cyclization or condensation, suggesting shared synthetic pathways .

Triazole-Based Analogues ()

The compound 4-[({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide (CAS 573936-52-4) shares a benzamide backbone but diverges significantly:

  • Heterocyclic System: A triazole-thienyl group replaces the benzothiadiazine-sulfone moiety. Triazoles are known for metabolic stability and hydrogen-bonding capacity, which may alter pharmacokinetic profiles compared to the target compound.
  • Molecular Weight : The triazole derivative has a molecular weight of 399.5 g/mol, whereas the target compound’s calculated molecular weight is approximately 423 g/mol (estimated from its formula, C₁₆H₁₅N₄O₅S₂), indicating differences in solubility and bioavailability.

Research Implications

  • Bioactivity : Benzothiadiazine sulfonamides are less studied than triazole or benzenesulfonamide derivatives, but their electron-deficient cores may target enzymes like carbonic anhydrases or kinases.
  • Synthetic Challenges : The target compound’s benzothiadiazine-sulfone group requires precise sulfonation and cyclization steps, contrasting with the straightforward alkylation in –2 compounds.

Limitations

Direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and synthesis methodologies from analogous systems . Further experimental studies are needed to validate its biological and chemical properties.

Biological Activity

The compound 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide is part of the benzothiadiazine class and is characterized by its unique structural features, including a sulfonyl group and a dioxido moiety. This article aims to explore its biological activity through a review of relevant literature, case studies, and research findings.

  • Molecular Formula : C₁₈H₁₇N₃O₇S₂
  • Molecular Weight : 451.5 g/mol
  • CAS Number : 946385-32-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in regulating gene expression and cellular processes such as proliferation and apoptosis.

Key Findings:

  • HDAC Inhibition : Similar compounds have demonstrated significant inhibitory activity against class I HDACs with IC₅₀ values in the nanomolar range. For instance, a related compound exhibited IC₅₀ values of 95.2 nM against HDAC1, indicating potential for anticancer applications .
  • Antitumor Activity : In vitro studies have shown that benzothiadiazine derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. The compound's mechanism may involve the modulation of signaling pathways related to cell survival and death .

Case Studies

Several studies have highlighted the biological implications of compounds within the benzothiadiazine class:

StudyFindings
Fang et al. (1997)Investigated the structure-activity relationship (SAR) of benzothiadiazines and their impact on HDAC inhibition and antitumor effects.
Daniels et al. (1981)Explored the pharmacological properties of related benzothiadiazine compounds, noting their potential as therapeutic agents in oncology .
Recent Research (2023)Identified specific pathways influenced by benzothiadiazine derivatives in modulating apoptosis in cancer cells .

Biological Assays

Biological assays have been conducted to evaluate the efficacy of this compound:

  • Cell Viability Assays : Utilized to assess the cytotoxic effects on various cancer cell lines.
  • Apoptosis Detection : Flow cytometry has been employed to quantify apoptotic cells following treatment with the compound.
  • Cell Cycle Analysis : Investigated the impact on cell cycle progression using propidium iodide staining.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.